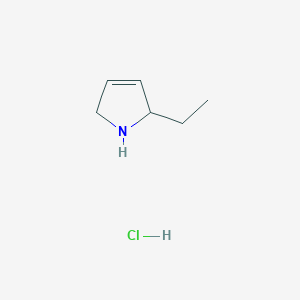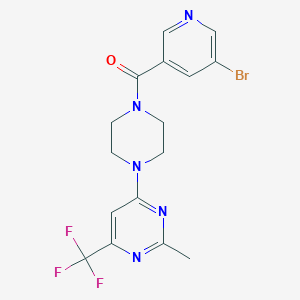
(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a pyrimidine derivative . Pyrimidine derivatives have been shown to exhibit various biological activities, including antifungal activity .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, has been reported .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with different reagents to form new compounds .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, highlights the importance of studying the metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. These studies provide insight into the compound's absorption, major metabolic pathways, and elimination, which are crucial for drug development processes (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
Synthetic methodologies for creating new derivatives with potential antimicrobial properties have been explored, focusing on the synthesis of novel compounds that could offer therapeutic benefits against various microbial infections. Studies have demonstrated the antimicrobial efficacy of new chemical structures, suggesting a pathway for developing new antimicrobial agents (Hossan et al., 2012).
Analgesic and Anti-inflammatory Applications
Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory activities, indicating the potential use of these chemical entities in treating pain and inflammation. Research has led to the identification of compounds with significant inhibitory activity on cyclooxygenase enzymes, displaying promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity
Investigations into the anticancer potential of structurally related compounds have been conducted, with some derivatives showing promising results against various cancer cell lines. These studies underscore the importance of structural modifications to enhance anticancer activity, providing a foundation for further research in cancer therapeutics (Hafez et al., 2016).
Molecular Docking and Drug Design
Research has also extended to the use of molecular docking and 3D-QSAR studies to understand the interaction between similar compounds and their biological targets. These studies facilitate the design of more potent and selective inhibitors for various receptors, contributing to the drug discovery process (Brea et al., 2002).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzyme α-glucosidase , which plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
It can be inferred from similar compounds that they may inhibit the α-glucosidase enzyme, thereby slowing down the breakdown of carbohydrates into sugars, which helps to control blood sugar levels .
Biochemical Pathways
The compound likely affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into simple sugars. By inhibiting this enzyme, the compound can slow down this process, resulting in a slower release of glucose into the bloodstream .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the α-glucosidase enzyme by this compound can lead to a slower release of glucose into the bloodstream, helping to control blood sugar levels. This can be particularly beneficial for individuals with type II diabetes mellitus .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N5O/c1-10-22-13(16(18,19)20)7-14(23-10)24-2-4-25(5-3-24)15(26)11-6-12(17)9-21-8-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIOADKETNNLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
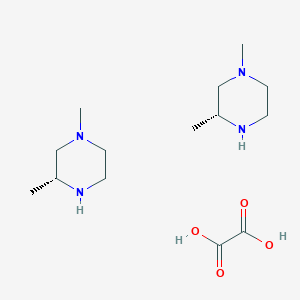
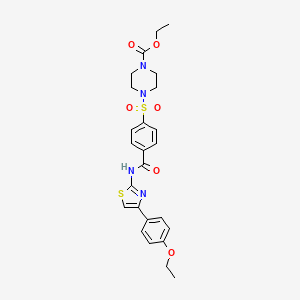
![4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2755605.png)
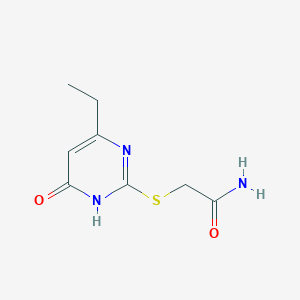
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
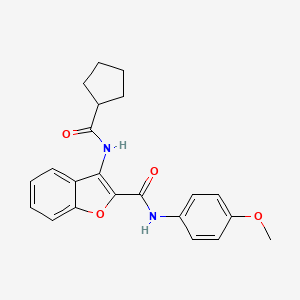
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
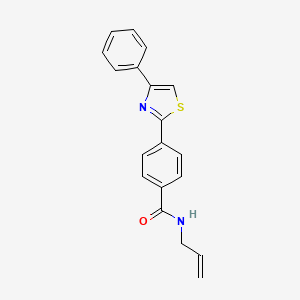
![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
